molecular formula C19H24N2O5 B2370859 ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 896821-93-5

ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2370859
CAS No.: 896821-93-5
M. Wt: 360.41
InChI Key: BJAPCICROIQPAL-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H24N2O5 and its molecular weight is 360.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research on the synthesis of 1,2,4-triazol-3-one derivatives and their antimicrobial activity evaluation highlighted the potential of such compounds, including those with piperazine nuclei, to show good activity against test microorganisms. These findings suggest the utility of incorporating piperazine and related structures in designing compounds with antimicrobial properties (Fandaklı et al., 2012).

Crystal Structure Analysis

  • Studies on the crystal structure of compounds related to piperazine derivatives, such as the analysis of "4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid," provide critical insights into the molecular conformation, which is essential for understanding the interaction mechanisms with biological targets. Such structural analyses are foundational for the development of pharmaceuticals and materials science applications (Faizi et al., 2016).

Biological Evaluation

  • The synthesis and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives, including those with piperazin-1-yl groups, underscore the potential of these compounds to exhibit promising antimicrobial activities. Such research is crucial for the ongoing development of new antibiotics in response to evolving bacterial resistance (Srinivasan et al., 2010).

Properties

IUPAC Name

ethyl 4-[(6-ethyl-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-3-13-9-15-14(10-18(23)26-17(15)11-16(13)22)12-20-5-7-21(8-6-20)19(24)25-4-2/h9-11,22H,3-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAPCICROIQPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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